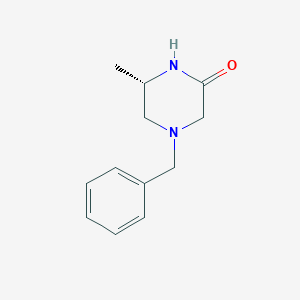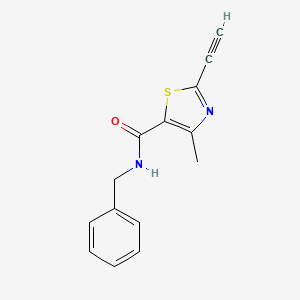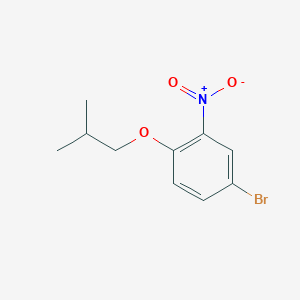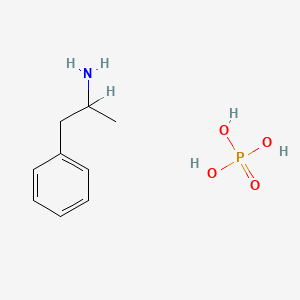
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine
Übersicht
Beschreibung
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the effects of halogenated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-bromo-pyrimidine: Similar structure but lacks the 1-ethylpropylamine group.
5-Bromo-2-chloro-4-methylpyrimidine: Contains a methyl group instead of the 1-ethylpropylamine group.
Uniqueness
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is unique due to the presence of both bromine and chlorine substituents along with the 1-ethylpropylamine group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H13BrClN3 |
|---|---|
Molekulargewicht |
278.58 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-pentan-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13BrClN3/c1-3-6(4-2)13-8-7(10)5-12-9(11)14-8/h5-6H,3-4H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
JPNZFPOGAMFPDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC1=NC(=NC=C1Br)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester](/img/structure/B8586224.png)




![3-[7-bromo-3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]propanoic acid](/img/structure/B8586258.png)



![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B8586277.png)
![6-chloro-N-methyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8586281.png)
